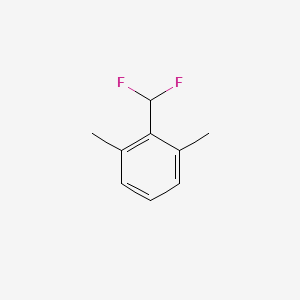

2-(Difluoromethyl)-1,3-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10F2 |

|---|---|

Molecular Weight |

156.17 g/mol |

IUPAC Name |

2-(difluoromethyl)-1,3-dimethylbenzene |

InChI |

InChI=1S/C9H10F2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,9H,1-2H3 |

InChI Key |

DOQSLWUXTVTARZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethyl 1,3 Dimethylbenzene

Precursor Compounds and Substrate Design

Halogenated Aromatic Precursors (e.g., 2-Chloro-1,3-dimethylbenzene)

Halogenated derivatives of 1,3-dimethylbenzene are among the most common and effective precursors for introducing the difluoromethyl group via cross-coupling reactions. 2-Chloro-1,3-dimethylbenzene (B1203680), also known as 2-chloro-m-xylene, serves as an ideal starting material. ontosight.aiguidechem.com

This precursor is typically synthesized through the direct electrophilic chlorination of 1,3-dimethylbenzene. The structure of 2-chloro-1,3-dimethylbenzene provides a reactive carbon-chlorine (C-Cl) bond at the target position, which is susceptible to oxidative addition by a low-valent transition metal catalyst, initiating the cross-coupling cycle. Its utility as an intermediate is well-established in various palladium-catalyzed transformations, including Suzuki and cyanation reactions, making it a logical substrate for difluoromethylation. sigmaaldrich.comchemicalbook.com

Table 1: Properties of 2-Chloro-1,3-dimethylbenzene

| Property | Value |

|---|---|

| Chemical Formula | C₈H₉Cl |

| Molecular Weight | 140.61 g/mol |

| Boiling Point | 182-183 °C |

| Melting Point | -36 °C |

| Appearance | Clear colourless to light yellow liquid |

Functionalized Benzenes as Starting Materials

Beyond simple halogenation, other functional groups can be installed on the 1,3-dimethylbenzene ring to facilitate difluoromethylation. These alternative substrates are often designed to participate in different types of cross-coupling reactions. For instance, converting the arene into an organoboron compound, such as an aryl boronic acid or ester, allows it to be used in Suzuki-Miyaura-type couplings. nih.gov

Recent advancements have demonstrated two-step, one-pot protocols that combine C-H borylation with difluoromethylation. rsc.org In the context of synthesizing 2-(difluoromethyl)-1,3-dimethylbenzene, this would involve an initial iridium-catalyzed borylation of 1,3-dimethylbenzene to produce a boronic ester, followed by a subsequent palladium-catalyzed difluoromethylation of the ester intermediate. This approach avoids the direct halogenation step and offers an alternative route to the target molecule. rsc.org

Transition Metal-Catalyzed Difluoromethylation Reactions

The introduction of the difluoromethyl (-CF₂H) group onto an aromatic ring is a significant challenge in synthetic chemistry. Modern methods heavily rely on transition metal catalysis, which provides efficient and selective pathways for forming the crucial C-CF₂H bond. researchgate.net These reactions typically involve the cross-coupling of an aryl electrophile or nucleophile with a suitable difluoromethylating agent. princeton.edu

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis and has been successfully applied to difluoromethylation reactions. rsc.org These strategies generally involve a Pd(0)/Pd(II) catalytic cycle. For a precursor like 2-chloro-1,3-dimethylbenzene, the cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with a difluoromethyl source and concludes with reductive elimination to yield the final product, this compound, while regenerating the active Pd(0) catalyst. rsc.orgyonedalabs.com

The success of palladium-catalyzed cross-coupling is highly dependent on the choice of ligand coordinated to the palladium center. Ligands stabilize the metal, modulate its reactivity, and facilitate key steps in the catalytic cycle. yonedalabs.com For challenging reactions like the difluoromethylation of aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands are often required. rsc.orgnih.gov

BrettPhos: This is a sterically demanding biaryl phosphine ligand that has demonstrated exceptional performance in various palladium-catalyzed reactions, including C-N and C-O bond formation. researchgate.net Its bulk and specific architecture are effective in promoting the reductive elimination step. In the context of difluoromethylation, catalyst systems incorporating BrettPhos have been identified as optimal for reactions involving aryl (pseudo)halides. rsc.org

PtBu₃ (Tri-tert-butylphosphine): As one of the most sterically bulky and electron-donating trialkylphosphines, P(t-Bu)₃ is a "privileged" ligand in cross-coupling. rsc.orgnih.gov Its large cone angle promotes the formation of monoligated, highly reactive L₁Pd(0) species, which are crucial for the efficient oxidative addition of unactivated aryl chlorides. nih.gov Palladium complexes of P(t-Bu)₃ have shown excellent performance in a wide array of coupling reactions. rsc.org

DPEPhos (Bis[(2-diphenylphosphino)phenyl] ether): This is a wide bite-angle bidentate phosphine ligand. While it has been used effectively in some palladium-catalyzed couplings, such as the difluoromethylation of aryl boronic acids, it has been found to be less efficient than ligands like Xantphos in other contexts. nih.govlabxing.com The choice between monodentate and bidentate ligands is a key aspect of reaction optimization.

Table 2: Representative Ligands in Palladium-Catalyzed Difluoromethylation

| Ligand | Type | Key Feature | Application Note |

|---|---|---|---|

| BrettPhos | Monodentate Biaryl Phosphine | High steric bulk, promotes reductive elimination | Optimal for difluoromethylation of aryl halides. rsc.org |

| PtBu₃ | Monodentate Trialkylphosphine | Very bulky and electron-rich, facilitates oxidative addition | Highly effective for coupling of aryl chlorides. rsc.org |

| DPEPhos | Bidentate Phosphine | Wide bite-angle | Used in coupling of aryl boronic acids. nih.gov |

The active Pd(0) catalyst can be generated in situ from stable palladium precursors. The choice of precursor can influence reaction efficiency and convenience.

Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)): Along with its related complex Pd₂(dba)₃, Pd(dba)₂ is one of the most common and versatile sources of Pd(0) for cross-coupling reactions. yonedalabs.comacs.orgacs.org These complexes are relatively stable in air but readily dissociate in solution to release the dba ligands, making the palladium atom available to coordinate with the desired phosphine ligand (like BrettPhos or PtBu₃) and enter the catalytic cycle. yonedalabs.com

Pd(PtBu₃)₂ (Bis(tri-tert-butylphosphine)palladium(0)): This is a commercially available and highly reactive Pd(0) complex that serves as both the palladium source and the source of the P(t-Bu)₃ ligand. acs.org Its use simplifies the reaction setup, as the active catalytic species is essentially pre-formed. This complex is particularly effective for the Negishi cross-coupling of aryl chlorides. acs.org Research has identified Pd(PtBu₃)₂ as an optimal catalyst for the difluoromethylation of aryl (pseudo)halides, demonstrating its direct applicability to the synthesis of compounds like this compound from its chlorinated precursor. rsc.org

Mechanistic Pathways of Reductive Elimination and Oxidative Addition

The formation of new chemical bonds catalyzed by transition metals often proceeds through a sequence of fundamental steps, with oxidative addition and reductive elimination being central to many catalytic cycles. wikipedia.org These processes involve changes in the oxidation state and coordination number of the metal center. libretexts.orglibretexts.org

Oxidative Addition: In this step, a metal complex with a relatively low oxidation state and available coordination sites reacts with a substrate (e.g., an aryl halide, Ar-X), breaking a bond within the substrate and forming two new bonds to the metal center. wikipedia.org This process increases the formal oxidation state and the coordination number of the metal, typically by two. For the synthesis of difluoromethylarenes, a common initial step is the oxidative addition of an aryl halide to a low-valent transition metal center, such as Pd(0) or Ni(0), to form a high-valent aryl-metal-halide complex (e.g., Ar-Pd(II)-X). rsc.org

Reductive Elimination: This is the reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. wikipedia.org Two ligands (e.g., an aryl group and a difluoromethyl group) from a high-oxidation-state metal complex couple and are eliminated as a single molecule (Ar-CF2H). libretexts.org This process decreases the oxidation state and coordination number of the metal center, regenerating the active catalyst for the next cycle. For this step to occur, the two groups to be eliminated must typically be positioned adjacent (cis) to each other in the metal's coordination sphere. libretexts.org The reductive elimination of Ar–CF2H from a Pd(II) intermediate is considered to be more facile than the corresponding elimination of Ar–CF3. rsc.org

Oxidative Addition of an aryl precursor (like 2-halo-1,3-dimethylbenzene) to a low-valent metal center (M^n).

Transmetalation or a related step where the CF2H group is transferred from a reagent to the metal center, displacing another ligand (like the halide).

Reductive Elimination of the final product, this compound, which regenerates the initial low-valent metal catalyst (M^n). wikipedia.orgrsc.org

Copper-Mediated Difluoromethylation

Copper-catalyzed methods provide a cost-effective and efficient means for the formation of C(sp²)–CF2H bonds. These reactions often utilize aryl iodides as coupling partners and various sources for the difluoromethyl group.

A prominent method involves the cross-coupling of aryl iodides with (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), mediated by copper(I) iodide (CuI) in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.govberkeley.edu This transformation is effective for electron-neutral, electron-rich, and sterically hindered aryl iodides, demonstrating good functional group compatibility. nih.govberkeley.edu While early reports noted the instability of a potential CuCF2H intermediate, successful protocols have been developed. berkeley.edu

The proposed mechanism for many copper-catalyzed cross-couplings involves a Cu(I)/Cu(III) catalytic cycle. rsc.org The cycle is thought to commence with the oxidative addition of the aryl iodide to a Cu(I) species, forming an aryl-Cu(III)-iodide intermediate. Following the transfer of the CF2H group to this intermediate, the final Ar-CF2H product is released via reductive elimination. rsc.org

Alternatively, radical pathways have also been considered. In some systems, an aryl radical may be generated, which then participates in the catalytic cycle. nih.gov For instance, aryl radicals generated via copper catalysis can initiate the cleavage of carbon-halogen bonds, with the resulting alkyl or aryl radicals entering the copper catalytic cycle to couple with a difluoromethyl source, such as a difluoromethyl zinc reagent. researchgate.netnih.gov

| Aryl Precursor | Reagent | Catalyst/Mediator | Conditions | Product | Yield | Ref |

| Aryl Iodide | TMSCF2H | CuI, CsF | NMP, 120 °C | Aryl-CF2H | High | nih.govthieme-connect.com |

| Aryl Iodide | (DMPU)2Zn(CF2H)2 | CuI | DMF, 80 °C | Aryl-CF2H | Good | researchgate.net |

| Arylboronic Acid | Iodo-difluoroacetate | CuCl | DMF, 100 °C | Aryl-CF2H | Moderate-Good | thieme-connect.com |

Other Transition Metal Systems for Ar-CF2H Bond Formation

Beyond copper, other transition metals, particularly palladium and nickel, are extensively used to catalyze the formation of Ar-CF2H bonds.

Palladium (Pd) Catalysis: Palladium is a highly versatile catalyst for cross-coupling reactions. However, a key challenge in Pd-catalyzed difluoromethylation is that the transmetalation step to transfer the CF2H group onto the Pd(II) center can be slow compared to copper. rsc.org Despite this, several effective protocols have been developed. One approach involves the reaction of arylboronic acids with reagents that serve as difluorocarbene (:CF2) precursors, such as ethyl bromodifluoroacetate. acs.org In this pathway, the difluorocarbene is trapped by the palladium catalyst to form a Pd=CF2 intermediate, which then reacts with the arylboronic acid. acs.orgcas.cn Another strategy is the decarbonylative difluoromethylation of aroyl chlorides, which proceeds through a Pd(0)/Pd(II) cycle involving oxidative addition of the aroyl chloride, transmetalation of the CF2H group from a zinc reagent, decarbonylation, and subsequent reductive elimination. rsc.org

Nickel (Ni) Catalysis: Nickel is an attractive alternative to palladium due to its lower cost and unique reactivity. Ni(0) complexes readily undergo oxidative addition, and subsequent reductive elimination from both Ni(II) and Ni(III) intermediates to form Ar–CF2H bonds is rapid. rsc.org Nickel catalysts can effectively couple aryl halides and triflates with zinc-based difluoromethylating reagents like [(DMPU)₂Zn(CF₂H)₂]. cas.cnrsc.org Mechanistically, these reactions can proceed through a classic Ni(0)/Ni(II) cycle. Alternatively, pathways involving Ni(III) species are also plausible, particularly when single-electron transfer processes are involved. rsc.org

Iron (Fe) Catalysis: Iron, being an earth-abundant and non-toxic metal, is an appealing catalyst for sustainable chemistry. An iron-catalyzed cross-coupling for the difluoromethylation of diaryl zinc reagents has been reported using difluoromethyl 2-pyridyl sulfone as the CF2H source. rsc.org

| Metal System | Aryl Precursor | CF2H Source | Key Features | Ref |

| Palladium | Arylboronic Acid | BrCF2CO2Et | Involves a Pd=CF2 intermediate. | acs.org |

| Aroyl Chloride | (DMPU)2Zn(CF2H)2 | Decarbonylative cross-coupling. | rsc.org | |

| Nickel | Aryl Halide/Triflate | (DMPU)2Zn(CF2H)2 | Efficient for electron-deficient arenes. | cas.cnrsc.org |

| Iron | Diaryl Zinc | 2-PySO2CF2H | Utilizes an earth-abundant metal catalyst. | rsc.org |

Difluoromethylating Reagents and Sources

The success of any difluoromethylation reaction hinges on the choice of the reagent that delivers the CF2H moiety. These reagents can be broadly classified based on the nature of the CF2H species they generate—nucleophilic, electrophilic, radical, or a carbene precursor.

TMSCF2H (Difluoromethyltrimethylsilane) and Related Silyl (B83357) Reagents

(Difluoromethyl)trimethylsilane (TMSCF2H) is a versatile and widely used reagent for introducing the difluoromethyl group. nih.gov It is a stable, accessible liquid that can act as a precursor to either a nucleophilic or a radical CF2H species, depending on the reaction conditions.

In transition metal-catalyzed cross-coupling reactions, particularly those mediated by copper, TMSCF2H functions as a nucleophilic difluoromethylating agent. nih.govthieme-connect.com It is typically activated by a fluoride source (e.g., CsF, KF) to generate a reactive "CF2H⁻" equivalent, which then participates in the catalytic cycle via transmetalation to the metal center.

In other contexts, TMSCF2H can serve as a precursor to the difluoromethyl radical (•CF2H). For example, silver-mediated protocols can induce single-electron oxidation of the in situ-generated difluoromethyl anion to produce the •CF2H radical. researchgate.netresearchgate.net This radical can then engage in various transformations, including the functionalization of alkenes and arenes. researchgate.net

Difluorocarbene Precursors (e.g., Sodium Chlorodifluoroacetate, Organometallic Reagents)

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a powerful tool for introducing the difluoromethylene (-CF2-) unit, which can be subsequently protonated to form the difluoromethyl group. cas.cnrsc.org

Sodium Chlorodifluoroacetate (SCDA): SCDA is an inexpensive, stable, and crystalline solid that serves as an excellent precursor for difluorocarbene. acs.org Upon heating, it undergoes thermal decarboxylation to cleanly generate :CF2, carbon dioxide, and sodium chloride. orgsyn.orgwikipedia.org This method avoids the use of environmentally harmful or toxic reagents. cas.cnacs.org The generated difluorocarbene is moderately electrophilic and can be trapped by various nucleophiles. cas.cn In the context of transition metal catalysis, the :CF2 can be intercepted by a metal complex (e.g., palladium) to form a metal-difluorocarbene species, which is a key intermediate in certain cross-coupling pathways for synthesizing difluoromethylarenes. acs.orgcas.cn

Organometallic Reagents: Certain organometallic compounds can also generate difluorocarbene. For instance, diethyl bromodifluoromethylphosphonate is an environmentally benign precursor that, upon basic hydrolysis, readily forms the bromodifluoromethyl anion, which subsequently eliminates bromide to yield difluorocarbene. cas.cn Transition-metal complexes themselves can also react with difluorocarbene precursors to form isolable metal-carbene complexes, which can then be used in subsequent synthetic steps. cas.cnnih.gov

Electrophilic Difluoromethylation Agents

While many difluoromethylation methods involve nucleophilic or radical CF2H species, the development of electrophilic reagents allows for complementary reactivity, particularly for the direct C-H functionalization of electron-rich aromatic and heteroaromatic systems. nih.gov

One such class of reagents includes sulfonium (B1226848) salts, such as S-(difluoromethyl)diarylsulfonium salts. A recently designed bench-stable dibenzothiophenium salt allows for the electrophilic (phenylsulfonyl)difluoromethylation of various electron-rich arenes and heteroarenes under mild, transition-metal-free conditions. nih.govrsc.org

Nucleophilic Difluoromethylation Agents

Nucleophilic difluoromethylation typically involves the reaction of an organometallic or related nucleophile with a difluoromethyl source, or the reaction of a nucleophilic difluoromethylating agent with a suitable electrophilic precursor, such as an aryl halide. In the context of synthesizing this compound, a common precursor would be 2-bromo-1,3-dimethylbenzene.

Several nucleophilic difluoromethylating agents have been developed and could be applicable to this synthesis. These agents are designed to deliver the "CF2H⁻" synthon to an electrophilic substrate.

Key Nucleophilic Difluoromethylating Agents:

TMSCF2H (Difluoromethyl)trimethylsilane): This reagent, in the presence of a fluoride source like cesium fluoride (CsF) or a suitable alkoxide, can act as a nucleophilic source of the difluoromethyl group. The reaction with an aryl halide such as 2-bromo-1,3-dimethylbenzene would typically require a transition metal catalyst, for instance, a palladium or copper complex, to facilitate the cross-coupling reaction.

Phosphonium Salts ([Ph3PCF2H]Br): Difluoromethyltriphenylphosphonium bromide can serve as a precursor to a nucleophilic difluoromethylating species. In the presence of a base, it can react with electrophiles. While often used for the difluoromethylation of carbonyl compounds, its application in the synthesis of aryl-CF2H compounds is also an area of investigation. cas.cn

Sulfone-Based Reagents (PhSO2CF2H): Phenylsulfonylfluoromethane and its derivatives are versatile reagents. Upon deprotonation with a strong base, they can form a nucleophilic species capable of reacting with electrophiles. Subsequent removal of the sulfonyl group yields the difluoromethylated product. cas.cn

The general approach for the synthesis of this compound via nucleophilic difluoromethylation of 2-bromo-1,3-dimethylbenzene is depicted below:

Non-Catalytic and Radical-Mediated Difluoromethylation

Beyond metal-catalyzed nucleophilic approaches, non-catalytic and radical-mediated methods offer alternative pathways for the synthesis of this compound.

Non-Catalytic Methods:

Direct nucleophilic aromatic substitution (SNAr) of a highly activated aryl fluoride with a difluoromethyl nucleophile could be a potential non-catalytic route. However, for a less activated substrate like a derivative of 1,3-dimethylbenzene, this approach is generally not feasible without a strong electron-withdrawing group on the aromatic ring.

Radical-Mediated Difluoromethylation:

Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of arenes and the conversion of aryl halides. rsc.org This approach involves the generation of a difluoromethyl radical (•CF2H), which then reacts with the aromatic substrate.

For the synthesis of this compound, two primary radical strategies could be employed:

Direct C-H Difluoromethylation of 1,3-dimethylbenzene: This method is highly desirable due to its atom economy. It involves the generation of •CF2H radicals in the presence of m-xylene (B151644). The regioselectivity of this reaction can be a challenge, potentially leading to a mixture of isomers. The difluoromethyl radical can be generated from various precursors, often through photoredox catalysis or with the use of radical initiators. mdpi.com

Radical-Mediated Conversion of a Precursor: A precursor such as 2-bromo-1,3-dimethylbenzene can be converted to the target compound via a radical-mediated process. This often involves a transition-metal catalyst that can engage in a radical pathway or a photoredox-catalyzed reaction.

Common Sources of Difluoromethyl Radicals:

Difluoromethyl sulfones (e.g., 2-((difluoromethyl)sulfonyl)benzo[d]thiazole) under photocatalysis. mdpi.com

Bromodifluoroacetate derivatives under photoredox conditions.

Difluoroacetic acid derivatives in the presence of an oxidant.

Optimization of Reaction Conditions for Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.

| Solvent | General Applicability in Difluoromethylation | Potential Impact on Synthesis of this compound |

| Acetonitrile (B52724) (CH3CN) | Commonly used in photoredox and metal-catalyzed reactions. | Its polar aprotic nature can facilitate the dissolution of salts and polar reagents, potentially enhancing reaction rates. |

| Dimethylformamide (DMF) | A versatile polar aprotic solvent for a wide range of reactions, including nucleophilic substitutions and cross-coupling. | Can be effective but may require higher temperatures for purification due to its high boiling point. |

| Dioxane | Often employed in cross-coupling reactions. | Its coordinating ability can sometimes influence catalyst performance. |

| Tetrahydrofuran (THF) | A common solvent for organometallic reactions. | Its lower boiling point can be advantageous for reactions requiring milder conditions. |

Temperature and Pressure Parameters

Temperature is a critical parameter that affects reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts and decomposition of sensitive reagents or catalysts. For many transition-metal-catalyzed difluoromethylation reactions, temperatures ranging from 60 to 120 °C are common. Radical reactions initiated by photoredox catalysis can often be conducted at room temperature. Pressure is typically not a critical parameter for these types of reactions unless gaseous reagents are involved.

Base and Additive Selection (e.g., CsF)

The choice of base is crucial, particularly in nucleophilic difluoromethylation reactions. The base can act as an activator for the difluoromethylating agent or as a scavenger for acidic byproducts.

Cesium Fluoride (CsF):

CsF plays a multifaceted role in many difluoromethylation reactions. researchgate.net In reactions involving TMSCF2H, it serves as a fluoride source to activate the silicon reagent, generating the active nucleophilic difluoromethyl species. Its high lattice energy and the "naked" nature of the fluoride ion in aprotic solvents contribute to its effectiveness.

| Base/Additive | Function | Potential Impact |

| Cesium Fluoride (CsF) | Fluoride source for activating silyl reagents. | Can be highly effective in promoting nucleophilic difluoromethylation with TMSCF2H. |

| Potassium Carbonate (K2CO3) | Inorganic base. | A common and cost-effective base for cross-coupling and nucleophilic substitution reactions. |

| Sodium tert-butoxide (NaOtBu) | Strong organic base. | Often used in palladium-catalyzed cross-coupling reactions to promote reductive elimination. |

| Organic Bases (e.g., DBU, DIPEA) | Non-nucleophilic bases. | Can be used to scavenge protons without interfering with the main reaction. |

Reaction Time and Yield Efficiency

The reaction time is optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. Monitoring the reaction progress using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) is essential for determining the optimal reaction time. The yield of this compound will be a direct measure of the efficiency of the chosen synthetic methodology and the optimized reaction conditions.

The following table illustrates a hypothetical optimization of reaction time versus yield for a generic difluoromethylation of 2-bromo-1,3-dimethylbenzene.

| Reaction Time (hours) | Yield of this compound (%) |

| 2 | 35 |

| 4 | 65 |

| 8 | 85 |

| 12 | 86 |

| 24 | 80 (slight degradation observed) |

Isolation and Purification Techniques in Synthetic Research

Following the synthesis of this compound, the crude reaction mixture typically contains the desired product, unreacted starting materials, byproducts, and residual catalyst. Therefore, a multi-step purification process is necessary to isolate the target compound in high purity. The choice of purification techniques is guided by the physicochemical properties of the compound, such as its polarity, volatility, and crystalline nature.

Chromatographic Methods (e.g., Flash Chromatography on Silica (B1680970) Gel)

Flash column chromatography is a primary and highly effective technique for the purification of this compound from non-volatile impurities. rochester.eduinterchim.frorgsyn.org Given the nonpolar nature of this fluorinated aromatic hydrocarbon, a normal-phase chromatography setup using silica gel as the stationary phase is appropriate. st-andrews.ac.uknih.gov

The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system with low polarity is required to ensure that the product moves along the column at a reasonable rate while allowing for the separation from more polar impurities which will be more strongly retained on the silica gel. A mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297) or diethyl ether is commonly used. The optimal ratio of these solvents is typically determined by thin-layer chromatography (TLC) prior to performing the flash chromatography. For a compound like this compound, a high percentage of the nonpolar solvent is expected to be optimal.

Table 2: Typical Parameters for Flash Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Diethyl Ether |

| Eluent Composition | Gradient elution, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., from 0% to 5%). |

| Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and loaded onto the column. |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

Distillation and Crystallization Approaches

Distillation:

For volatile liquid products like this compound, distillation is an effective method for purification, particularly for removing non-volatile impurities or separating it from other components with significantly different boiling points. The boiling point of the parent compound, m-xylene, is approximately 139 °C. wikipedia.orgnih.gov The introduction of a difluoromethyl group is expected to alter the boiling point. While the exact boiling point of this compound is not readily published, it is anticipated to be in a similar range, likely slightly higher due to the increased molecular weight and polarity. Fractional distillation under atmospheric or reduced pressure could be employed for separating isomers or closely boiling impurities.

Table 3: Reference Boiling Points of Related Compounds

| Compound | Boiling Point (°C) at 1 atm |

|---|---|

| o-Xylene (B151617) | 144.4 dcceew.gov.auwikipedia.org |

| m-Xylene | 139.3 dcceew.gov.au |

Crystallization:

Crystallization is a powerful purification technique for solid compounds or for liquids that can be solidified at low temperatures. wvu.edu If this compound is a liquid at room temperature, low-temperature crystallization could be a viable purification method. This would involve dissolving the crude product in a suitable solvent or solvent mixture and then cooling the solution to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor.

The choice of solvent is crucial for successful crystallization. An ideal solvent would dissolve the compound well at a higher temperature but poorly at a lower temperature. For nonpolar aromatic compounds, common crystallization solvents include alkanes (e.g., hexane, pentane) or mixtures such as hexane/acetone (B3395972) or hexane/THF. rochester.edu The process of fractional crystallization is particularly useful for separating isomers, as different isomers often have different melting points and solubilities. nih.gov For instance, p-xylene (B151628) has a significantly higher melting point (13-14 °C) compared to its ortho (-25.2 °C) and meta (-47.4 °C) isomers, which facilitates its purification by crystallization. dcceew.gov.au A similar principle could potentially be applied to the isomers of difluoromethyl-dimethylbenzene.

Table 4: Common Solvents for Crystallization of Nonpolar Aromatic Compounds

| Solvent/Solvent System | Rationale |

|---|---|

| Hexane or Pentane | Good for nonpolar compounds; solubility decreases significantly at lower temperatures. |

| Ethanol/Water | A polar solvent system that might be suitable if the compound has some polarity. |

| Hexane/Acetone | A solvent-antisolvent system where the compound is soluble in acetone but insoluble in hexane. |

Chemical Reactivity and Transformations of 2 Difluoromethyl 1,3 Dimethylbenzene

Reactions Involving the Difluoromethyl Group

The difluoromethyl (-CF₂H) group, while relatively stable, possesses a C-H bond that can participate in various reactions under specific conditions. Its reactivity is largely influenced by the electron-withdrawing nature of the two fluorine atoms, which increases the acidity of the benzylic proton compared to a standard methyl group.

The C-H bond of the difluoromethyl group is amenable to functionalization, primarily through deprotonation to form a difluoro-stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles. The geminal fluorine atoms significantly increase the acidity of the C-H bond, making it susceptible to deprotonation by strong bases. nih.gov

This strategy allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the benzylic position. Common strong bases used for this purpose include lithium amides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP). The resulting carbanion can be trapped with electrophiles such as aldehydes, ketones, or alkyl halides. researchgate.net

For example, the general process for such a functionalization can be represented as follows:

Deprotonation: Ar-CF₂H + Base → [Ar-CF₂]⁻

Electrophilic Trap: [Ar-CF₂]⁻ + E⁺ → Ar-CF₂-E

This approach opens a pathway to a diverse range of derivatives that would be difficult to synthesize through other means. The functional group tolerance of this method allows for its application in the late-stage modification of complex molecules. researchgate.net

The increased acidity of the proton in the difluoromethyl group facilitates hydrogen-deuterium (H-D) exchange in the presence of a deuterium (B1214612) source, such as D₂O, often under basic conditions. nih.gov This exchange serves as a useful tool for mechanistic studies and for the introduction of isotopic labels into molecules. The rate of exchange provides a quantitative measure of the C-H bond's acidity. longdom.org

The general equilibrium for this exchange can be written as: Ar-CF₂H + D₂O ⇌ Ar-CF₂D + HDO

Studies on analogous compounds have demonstrated high levels of deuterium incorporation. For instance, the reaction of difluoromethyltriflate with D₂O resulted in 91% incorporation of deuterium at the difluoromethyl group, highlighting the facility of this exchange process. nih.gov The kinetics of such exchanges are influenced by factors like solvent, temperature, and the specific base used, providing insights into the stability and reactivity of the transient carbanion intermediate. chemrxiv.orgnih.gov

| Factor | Influence on Exchange Rate | Rationale |

|---|---|---|

| Base Strength | Increases | A stronger base more effectively removes the acidic proton, increasing the concentration of the carbanion intermediate. |

| Temperature | Increases | Provides the necessary activation energy for the deprotonation step. |

| Solvent Polarity | Variable | Polar aprotic solvents can stabilize the carbanion, while protic solvents can compete in the exchange. |

The carbon atom of the difluoromethyl group in 2-(difluoromethyl)-1,3-dimethylbenzene is generally not susceptible to direct nucleophilic attack because there is no suitable leaving group attached to it. The C-F bonds are very strong, and fluoride (B91410) is a poor leaving group under normal Sₙ2 conditions. ucla.edu

However, the reactivity profile changes dramatically upon deprotonation. As discussed previously, treatment with a strong base generates a potent nucleophilic center at the difluoromethyl carbon ([Ar-CF₂]⁻). acs.org This "masked nucleophile" approach is the primary way the difluoromethyl group engages with electrophiles. acs.org

Direct reaction with electrophiles at the C-H bond without prior deprotonation is challenging and typically requires radical-based or transition-metal-catalyzed C-H activation pathways. rsc.org For instance, electrophilic difluoromethylating reagents have been developed, but these are used to introduce a CF₂H group into a molecule rather than react with an existing one. nih.govnih.gov

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is controlled by the competing directing effects of the two activating methyl groups and the deactivating difluoromethyl group. wikipedia.org

The outcome of EAS reactions is determined by the combined influence of the substituents on the stability of the cationic intermediate (the sigma complex or arenium ion). csbsju.edu

Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring through an inductive effect and hyperconjugation. They direct incoming electrophiles to the ortho and para positions. In this compound, the methyl group at C1 directs to positions C2 (blocked) and C6. The methyl group at C3 directs to positions C2 (blocked) and C4.

Difluoromethyl Group (-CF₂H): This group is electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a deactivating group. Similar to the trifluoromethyl (-CF₃) group, it directs incoming electrophiles to the meta position. wikipedia.org In this molecule, the -CF₂H group at C2 directs to positions C4 and C6.

Therefore, there is a consensus among the directing effects. Both the activating methyl groups and the deactivating difluoromethyl group steer the incoming electrophile to positions 4 and 6. Position 5 is sterically hindered and electronically disfavored. The reaction is thus highly regioselective, with substitution expected to occur almost exclusively at the C4 and C6 positions.

| Substituent | Position | Electronic Effect | Directing Preference | Favored Positions |

|---|---|---|---|---|

| 1-Methyl | C1 | Activating (+I, Hyperconjugation) | Ortho, Para | C6 |

| 3-Methyl | C3 | Activating (+I, Hyperconjugation) | Ortho, Para | C4 |

| 2-Difluoromethyl | C2 | Deactivating (-I) | Meta | C4, C6 |

While specific nitration studies on this compound are not extensively documented in the literature, the regiochemical outcome can be reliably predicted based on studies of closely related compounds, such as o-xylene (B151617) (1,2-dimethylbenzene). researchgate.netnih.gov The nitration of o-xylene with mixed acid (HNO₃/H₂SO₄) yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. google.com

In the case of this compound, the directing effects outlined in section 3.2.1 strongly suggest that nitration will yield a mixture of 4-nitro-2-(difluoromethyl)-1,3-dimethylbenzene and 6-nitro-2-(difluoromethyl)-1,3-dimethylbenzene . Due to symmetry, the 6-nitro product is identical to the 4-nitro product. Therefore, only one major mononitration product is expected. The deactivating effect of the -CF₂H group will make the reaction slower than the nitration of m-xylene (B151644) but the strong directing effects of the methyl groups will ensure high regioselectivity. nih.gov

Based on analogous nitrations of substituted xylenes, the reaction would proceed using a standard nitrating mixture, and the expected product distribution would heavily favor substitution at the C4/C6 position. researchgate.netgoogle.com

| Reactant | Reagents | Predicted Major Product | Predicted Yield Distribution |

|---|---|---|---|

| This compound | HNO₃ / H₂SO₄ | 4-Nitro-2-(difluoromethyl)-1,3-dimethylbenzene | >95% (combined C4 and C6 isomers, which are identical) |

Halogenation and Sulfonation

Electrophilic aromatic substitution reactions, such as halogenation and sulfonation, on the this compound ring are directed by the cumulative electronic effects of the substituents. The two methyl groups at positions 1 and 3 are activating and ortho-, para-directing. The difluoromethyl group at position 2 is strongly deactivating due to the inductive electron withdrawal by the two fluorine atoms, and it directs incoming electrophiles to the meta position.

The directing effects converge on positions 4 and 6 of the aromatic ring:

Position 4: This position is para to the methyl group at C1 and meta to the methyl group at C3. It is also meta to the deactivating difluoromethyl group at C2.

Position 6: This position is ortho to the methyl group at C1 and para to the methyl group at C3. It is also meta to the difluoromethyl group at C2.

Due to the combined directing influence, electrophilic attack is strongly favored at these two positions. Position 4 is generally expected to be the major site of substitution, as position 6 is more sterically hindered, being situated between a methyl and a difluoromethyl group.

Sulfonation is a reversible reaction, and its outcome can be influenced by thermodynamic control. libretexts.orglibretexts.org The use of fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, following the same regiochemical principles. masterorganicchemistry.comyoutube.com

| Reaction Type | Typical Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene |

| Chlorination | Cl₂, AlCl₃ | 4-Chloro-2-(difluoromethyl)-1,3-dimethylbenzene |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 4-(Difluoromethyl)-2,6-dimethylbenzenesulfonic acid |

Metalation and Cross-Coupling Reactions of Substituted Derivatives

Substituted derivatives of this compound, particularly aryl halides, are valuable precursors for forming new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions.

Following the regioselectivity outlined in section 3.2.3, halogenation of the parent compound would primarily yield 4-halo-2-(difluoromethyl)-1,3-dimethylbenzene. This aryl halide can serve as a substrate in various cross-coupling reactions. For example, in a Suzuki-Miyaura coupling, the aryl bromide could be reacted with an organoboron reagent (such as an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl compound. nih.gov

Alternatively, the aryl halide could be converted into an organometallic reagent, such as a Grignard reagent (by reaction with magnesium metal) or an organolithium species (by halogen-metal exchange). These nucleophilic reagents can then be used to react with a wide range of electrophiles to introduce diverse functional groups.

| Reaction Type | Starting Material | Typical Reagents | Example Product Class |

|---|---|---|---|

| Suzuki Coupling | 4-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-2-(difluoromethyl)-1,3-dimethylbenzenes |

| Grignard Formation | 4-Bromo-2-(difluoromethyl)-1,3-dimethylbenzene | Mg, THF | 4-(Difluoromethyl)-2,6-dimethylphenylmagnesium bromide |

| Reaction of Grignard Reagent | 4-(Difluoromethyl)-2,6-dimethylphenylmagnesium bromide | 1. CO₂; 2. H₃O⁺ | 4-(Difluoromethyl)-2,6-dimethylbenzoic acid |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing organic molecules. For 2-(Difluoromethyl)-1,3-dimethylbenzene, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional NMR techniques.

Detailed ¹H NMR Analysis (e.g., Chemical Shifts, Coupling Constants, Spin Systems)

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the methyl protons, and the proton of the difluoromethyl group. The aromatic region would likely display a complex multiplet due to the coupling between the non-equivalent aromatic protons. The two methyl groups at positions 1 and 3 are chemically equivalent and would therefore be expected to produce a single, sharp singlet. The proton of the difluoromethyl group (-CHF₂) would appear as a triplet due to coupling with the two equivalent fluorine atoms.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (JHF) |

| Aromatic-H | ~7.0-7.5 | Multiplet | - |

| -CHF₂ | ~6.5-7.0 | Triplet | Large (approx. 50-60 Hz) |

| -CH₃ | ~2.3-2.5 | Singlet | - |

¹³C NMR Spectroscopy (e.g., Carbon-Fluorine Coupling)

The ¹³C NMR spectrum would provide information on all the carbon environments within the molecule. A key feature would be the observation of carbon-fluorine coupling. The carbon of the difluoromethyl group would appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF). The aromatic carbons would also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.

| Carbon Type | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (JCF) |

| Aromatic C-F | ~110-140 | Doublet or Triplet (multi-bond coupling) | Varies |

| Aromatic C-H | ~120-130 | Singlet or small multiplicity | - |

| Aromatic C-CH₃ | ~135-140 | Singlet or small multiplicity | - |

| -CHF₂ | ~115-125 | Triplet | Large (¹JCF > 200 Hz) |

| -CH₃ | ~15-25 | Singlet | - |

¹⁹F NMR Spectroscopy (e.g., Fluorine-Hydrogen Coupling)

The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet by the adjacent proton.

| Fluorine Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (JFH) |

| -CHF₂ | Varies (specific to environment) | Doublet | Large (approx. 50-60 Hz) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to delineate the spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the position of the difluoromethyl group and the methyl groups on the benzene (B151609) ring by observing correlations between the methyl protons and the aromatic carbons, as well as between the difluoromethyl proton and the aromatic carbons.

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecule with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula (C₉H₁₀F₂). The high resolution is critical to distinguish the target compound from other molecules with the same nominal mass.

| Ion | Calculated Exact Mass |

| [M]+ | 156.0750 |

| [M+H]+ | 157.0828 |

| [M+Na]+ | 179.0648 |

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the vibrations of the difluoromethyl group and the substituted aromatic ring.

The C-F stretching vibrations of the difluoromethyl group are typically strong in the infrared spectrum and are expected to appear in the region of 1100-1350 cm⁻¹. The exact position of these bands can be influenced by the electronic environment of the aromatic ring. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. uantwerpen.be The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. ijsr.net Out-of-plane C-H bending vibrations of the aromatic ring are also characteristic and appear in the 700-900 cm⁻¹ region, with their exact positions being indicative of the substitution pattern. marmacs.org

A detailed assignment of the vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding atomic motions. arxiv.org

Predicted Vibrational Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring |

| Methyl C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups |

| Aromatic C=C Stretch | 1450 - 1600 | Stretching of the carbon-carbon double bonds within the benzene ring |

| C-F Stretch | 1100 - 1350 | Symmetric and asymmetric stretching of the carbon-fluorine bonds in the difluoromethyl group |

| Aromatic C-H In-plane Bend | 1000 - 1300 | Bending of the C-H bonds within the plane of the benzene ring |

| Aromatic C-H Out-of-plane Bend | 700 - 900 | Bending of the C-H bonds out of the plane of the benzene ring |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

Both GC and HPLC are indispensable techniques for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like xylene isomers and their derivatives. vernier.comresearchgate.net For the analysis of this compound, a capillary GC with a non-polar or medium-polarity stationary phase would likely provide good separation from starting materials, byproducts, and isomers. scielo.br Flame ionization detection (FID) would offer high sensitivity for this organic analyte.

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of organic compounds. For halogenated aromatic compounds, reversed-phase HPLC is a common approach. chromforum.orgrsc.org A C18 or a phenyl-based stationary phase could be employed for the separation of this compound. ntu.edu.sg The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A UV detector would be suitable for detection, as the aromatic ring of the compound absorbs UV light.

X-ray Crystallography (if Crystalline Derivatives are Studied)

While this compound is a liquid at room temperature, X-ray crystallography could be employed to determine its precise three-dimensional structure if a suitable crystalline derivative is synthesized.

Furthermore, the analysis would reveal the conformational orientation of the difluoromethyl and methyl groups relative to the aromatic ring. Studies on related fluorinated benzene derivatives, such as 1,4-bis(fluoromethyl)benzene, have shown the importance of intermolecular interactions like C-H···F hydrogen bonds in the crystal packing. nih.govresearchgate.net Similar interactions would be expected to influence the solid-state structure of a crystalline derivative of this compound, providing insights into its supramolecular chemistry. The crystal structure would also reveal details about the planarity of the benzene ring and any distortions caused by the substituents.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound is dictated by a subtle interplay of weak intermolecular forces. While specific crystallographic data for this compound is not extensively reported in the public domain, an analysis of its structural features allows for a detailed projection of its crystal packing behavior based on well-understood principles of molecular interactions observed in analogous fluorinated and methylated aromatic compounds. The primary forces expected to govern the supramolecular assembly include van der Waals interactions, potential C-H···π interactions, and notably, weak hydrogen bonds involving the difluoromethyl group.

The difluoromethyl (CHF₂) group is a key player in directing the crystal packing due to its capacity to act as a "lipophilic hydrogen bond donor". mdpi.comh1.co The electron-withdrawing fluorine atoms polarize the C-H bond within the CHF₂ group, rendering the hydrogen atom sufficiently acidic to engage in weak hydrogen bonding with suitable acceptors. researchgate.net In a crystal lattice of this compound, the most likely acceptors are the fluorine atoms on neighboring molecules, leading to the formation of C-H···F intermolecular hydrogen bonds.

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Energy (kcal/mol) | Role in Crystal Packing |

|---|---|---|---|---|---|

| Weak Hydrogen Bond | C-H (of CHF₂) | F (of CHF₂) | 2.7 - 3.1 researchgate.net | Weak (~0.5 - 3.0) researchgate.net | Directional control, formation of dimers or chains |

| van der Waals | Aromatic Rings, Methyl H, Fluorine | Aromatic Rings, Methyl H, Fluorine | > Sum of vdW radii | Variable | Overall cohesion and space-filling |

| C-H···π Interaction | C-H (Methyl or Aryl) | π-system of Benzene Ring | ~2.5 - 3.0 | Weak (~0.5 - 2.5) | Contributes to packing efficiency, often in herringbone or T-shaped arrangements |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-311G(d,p), are commonly employed to optimize molecular geometries and predict a wide range of properties. researchgate.netbhu.ac.in

An analysis of the electronic structure of 2-(difluoromethyl)-1,3-dimethylbenzene would involve the examination of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For substituted benzene (B151609) derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is often a π*-antibonding orbital. The introduction of the difluoromethyl and methyl groups would modulate the energies and spatial distributions of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This data is illustrative and based on general principles of computational chemistry, as specific experimental or calculated values for this compound are not readily available in the literature.)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

The distribution of electron density within the this compound molecule dictates its electrostatic potential, which is fundamental to understanding intermolecular interactions and sites of reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. bhu.ac.inresearchgate.net In this molecule, the highly electronegative fluorine atoms of the difluoromethyl group would create a region of negative electrostatic potential, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and difluoromethyl groups, as well as the aromatic ring, would exhibit positive electrostatic potential, suggesting locations for nucleophilic interaction. researchgate.net Mulliken population analysis is another method used to quantify the partial charge on each atom, offering further insight into the electronic distribution. bhu.ac.in

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.netscirp.org By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. This predicted spectrum is an invaluable tool for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed peaks. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and methyl groups, C-F stretching of the difluoromethyl group, and various ring deformation modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are typical frequency ranges and specific calculated values would require a dedicated computational study.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 3000 - 2850 |

| C-F | Stretching | 1100 - 1000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights into the energies and structures of transient species that are often difficult to observe experimentally.

For any proposed synthetic route to or reaction involving this compound, computational modeling can identify the transition state (TS) structures. nih.gov A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Locating and characterizing the geometry of the TS is crucial for understanding the steric and electronic factors that govern the reaction pathway. For instance, in a reaction involving the introduction of the difluoromethyl group, computational analysis could reveal the precise geometry of the interacting species at the moment of bond formation.

Once a transition state has been identified, its energy can be compared to that of the reactants to calculate the activation energy (Ea) of the reaction. nih.gov This value is a direct measure of the energy barrier that must be overcome for the reaction to proceed and is a key determinant of the reaction rate. By comparing the activation energies of different potential reaction pathways, chemists can predict which route is more likely to occur under a given set of conditions. For example, computational studies could be used to assess the feasibility of different methods for difluoromethylation of a 1,3-dimethylbenzene precursor by comparing their respective activation energies. cas.cn

Conformational Analysis and Molecular Dynamics Simulations

Theoretical and computational methods are pivotal in understanding the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and molecular dynamics (MD) simulations provide insights into the molecule's flexibility, preferred shapes (conformers), and the energetic landscape of its internal motions.

Computational approaches, such as ab initio and Density Functional Theory (DFT) methods, are employed to calculate the potential energy surface as a function of the torsional angle of the difluoromethyl group. These calculations can reveal the lowest energy (most stable) conformers. For analogous fluorinated aromatic compounds, it has been shown that intramolecular interactions, such as weak hydrogen bonds or steric repulsion between the fluorine atoms and the adjacent methyl groups, play a crucial role in determining conformational preferences. For instance, studies on fluorinated alkanes have highlighted that 1,3-difluoro motifs can significantly influence chain conformation, a principle that can be extended to the interactions between the difluoromethyl group and the ortho-methyl groups in this molecule. nih.gov

A hypothetical potential energy scan for the rotation of the difluoromethyl group in this compound might yield data similar to that presented in Table 1.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Torsional Angle (°) | Relative Energy (kcal/mol) | Conformer Description |

| 0 | 2.5 | Eclipsed (C-H with C-CH3) |

| 60 | 0.0 | Staggered (Lowest Energy) |

| 120 | 3.0 | Eclipsed (C-F with C-CH3) |

| 180 | 0.5 | Anti-Staggered |

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves, vibrates, and changes its conformation at a given temperature. aaai.org These simulations provide a detailed picture of the flexibility of the difluoromethyl group and the benzene ring.

MD simulations can be used to:

Determine the population of different conformers at various temperatures.

Investigate the timescale of conformational changes.

Simulate the molecule's behavior in different solvent environments to understand solvent effects on its structure.

Advanced MD methodologies, such as geometric diffusion models, are continuously being developed to more accurately and efficiently generate molecular trajectories, which can be applied to molecules like this compound to predict its dynamic properties. aaai.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which is invaluable for structure elucidation and characterization. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ¹H, ¹³C, and ¹⁹F nuclei, is of significant interest.

The prediction of NMR chemical shifts is typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach. nih.gov The process involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: For the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. This is often done using methods like Gauge-Including Atomic Orbitals (GIAO). liverpool.ac.uk

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts can be particularly useful but also challenging. nih.gov Studies have shown that DFT methods can provide reliable predictions of ¹⁹F chemical shifts, often with a mean absolute deviation of a few parts per million (ppm) when appropriate levels of theory and basis sets are used. nih.gov Linear scaling methods are often applied to the computed absolute shieldings to correct for systematic errors and improve accuracy. nih.gov

Table 2 presents hypothetical predicted NMR chemical shifts for this compound, illustrating the type of data that can be generated from these computational studies.

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic | 7.10 - 7.30 |

| ¹H | Methyl | 2.40 |

| ¹H | Difluoromethyl | 6.80 (triplet) |

| ¹³C | Aromatic (C-F) | 130.5 |

| ¹³C | Aromatic (C-CH3) | 138.0 |

| ¹³C | Aromatic (C-H) | 128.0 - 130.0 |

| ¹³C | Methyl | 20.5 |

| ¹³C | Difluoromethyl | 115.0 (triplet) |

| ¹⁹F | Difluoromethyl | -110.0 (doublet) |

The accuracy of these predictions depends on several factors, including the chosen DFT functional, the basis set, and the inclusion of solvent effects in the calculations. nih.gov Machine learning models are also emerging as a complementary approach to predict NMR chemical shifts, sometimes achieving high accuracy with less computational cost, especially when large datasets of similar compounds are available for training. nih.govchemrxiv.org

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific activity or property. wikipedia.org While often used in drug discovery to predict biological activity, the same principles can be applied in non-biological contexts to create Quantitative Structure-Property Relationship (QSPR) models. wikipedia.org These models can predict a wide range of physicochemical properties, which are important for applications in materials science, environmental chemistry, and chemical engineering.

For this compound, a QSPR study could be developed to predict properties such as:

Boiling point

Vapor pressure

Solubility in various solvents

Chromatographic retention time

Lipophilicity (log P) nih.gov

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is assembled. This dataset should include this compound and other structurally related compounds.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the experimental property. acs.orgmdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

A hypothetical QSPR equation for predicting the gas chromatographic retention index (RI) of substituted benzenes, including this compound, might take the form:

RI = β₀ + β₁(Molecular Weight) + β₂(Polarizability) - β₃(Dipole Moment) + ...

Where the β values are coefficients determined by the regression analysis.

Table 3 illustrates a hypothetical dataset that could be used to develop such a QSPR model.

Table 3: Hypothetical Data for a QSPR Model to Predict Gas Chromatographic Retention Index

| Compound | Experimental RI | Molecular Weight | Polarizability (ų) | Dipole Moment (Debye) |

| Toluene | 789 | 92.14 | 12.27 | 0.36 |

| o-Xylene (B151617) | 890 | 106.17 | 14.12 | 0.62 |

| This compound | Predicted | 156.18 | Calculated | Calculated |

| Chlorobenzene | 897 | 112.56 | 12.33 | 1.69 |

| Benzotrifluoride | 742 | 146.11 | 10.96 | 2.86 |

By developing and validating such QSPR models, the physicochemical properties of this compound and other novel compounds can be predicted without the need for extensive experimental measurements, thereby accelerating research and development in various chemical fields. nih.gov

Applications As a Synthetic Intermediate and in Materials Science Research

Building Block for Novel Fluorinated Compounds

The utility of a chemical compound as a building block is determined by its reactivity and the subsequent structures it can form. For 2-(Difluoromethyl)-1,3-dimethylbenzene, its potential lies in the reactivity of the difluoromethyl group and the aromatic ring. However, specific examples of its use are not documented in the searched literature.

Precursor in the Synthesis of Specialty Chemicals (excluding agrochemicals, pharmaceuticals)

A thorough review of chemical synthesis literature did not yield any specific examples of this compound being used as a precursor for the synthesis of specialty chemicals outside of the agrochemical and pharmaceutical industries. Specialty chemicals, such as dyes, coatings, and electronic materials, often incorporate fluorinated moieties to enhance their properties. However, the role of this specific compound in their synthesis is not reported.

Role in the Creation of Fluorinated Aromatic Scaffolds

Fluorinated aromatic scaffolds are crucial components in the development of advanced materials and complex organic molecules. The introduction of a difluoromethyl group onto a dimethylbenzene ring, as in this compound, could theoretically offer a unique scaffold for further chemical elaboration. Despite this potential, no studies were found that specifically utilize this compound for the creation of more complex fluorinated aromatic structures. Research in this area tends to focus on more readily available or synthetically versatile fluorinated starting materials.

Potential in Polymer and Material Science Research

Fluorinated polymers are well-known for their unique properties, including thermal stability, chemical resistance, and low surface energy. Monomers containing fluorine are key to synthesizing these high-performance materials.

Academic literature was surveyed for any exploration of this compound as a monomer in fluorinated polymers or in other material science research. The search did not uncover any instances of this compound being used or even proposed for use in polymerization reactions or in the development of new materials. The research focus in fluoropolymer chemistry is typically on vinyl monomers or other reactive species that can readily undergo polymerization, and this compound does not fall into these common categories.

Advanced Chemical Probe Development in Research Settings

Chemical probes are essential tools in chemical biology for studying the function of biomolecules and cellular processes. The difluoromethyl group can be a valuable feature in a chemical probe due to its unique electronic properties and its ability to act as a bioisostere for other functional groups.

Despite the potential utility of the difluoromethyl moiety, there is no documented evidence of this compound being employed in the development of advanced chemical probes. The design and synthesis of chemical probes are highly specific to their biological target, and it appears this particular compound has not been identified as a useful scaffold or intermediate for such applications in the available research.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Greener Synthetic Routes

The future of synthesizing 2-(difluoromethyl)-1,3-dimethylbenzene is intrinsically linked to the development of more environmentally friendly and efficient chemical processes. Green chemistry principles are pushing researchers to explore methodologies that reduce waste, minimize energy consumption, and utilize less hazardous reagents. This involves moving away from harsh reaction conditions and stoichiometric reagents towards catalytic systems and advanced reactor technologies.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, is emerging as a powerful technology to address many of the limitations of traditional batch synthesis, particularly for reactions involving gases or hazardous intermediates. nih.govallfordrugs.com The application of flow chemistry to the difluoromethylation of 1,3-dimethylbenzene offers significant advantages in safety, efficiency, and scalability.

Flow reactors provide a much higher surface-area-to-volume ratio compared to batch reactors, which allows for superior heat and mass transfer. nih.gov This enhanced control over reaction parameters is crucial for managing exothermic reactions and improving selectivity. For instance, using gaseous reagents like fluoroform (CHF3), an abundant and atom-efficient difluoromethyl source, becomes more manageable and efficient in a continuous flow setup. allfordrugs.com Photochemical difluoromethylation reactions also benefit greatly from flow technology, as the consistent and efficient irradiation of the reaction mixture leads to shorter reaction times and higher yields. nih.gov

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for Difluoromethylation

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling of gaseous or hazardous reagents at scale is challenging. | Small reaction volumes at any given time enhance safety. |

| Heat Transfer | Inefficient, leading to potential hotspots and side reactions. | Highly efficient, allowing for precise temperature control. |

| Mass Transfer | Limited, especially in gas-liquid reactions. | Significantly enhanced, improving reaction rates and yields. |

| Scalability | Often problematic and requires re-optimization. | Straightforward by extending reaction time or using parallel reactors. |

| Reproducibility | Can vary between batches. | Highly consistent and reproducible. |

Catalyst Reuse and Recyclability

A key aspect of sustainable synthesis is the ability to recover and reuse catalysts. Many difluoromethylation reactions rely on transition-metal catalysts, such as those based on nickel, copper, or ruthenium. rsc.orgresearchgate.netcofc.edu The development of heterogeneous catalysts or methods to immobilize homogeneous catalysts is a primary research goal.

Expanding the Scope of Reactivity and Functionalization

Research is ongoing to expand the synthetic utility of this compound beyond its initial synthesis. The focus is on the selective functionalization of both the difluoromethyl group and the aromatic ring.

The C-H bond of the CHF2 group is acidic and can be deprotonated to form a nucleophile, allowing for the introduction of various electrophiles. scispace.com Conversely, the C-F bonds can be activated for substitution reactions. Recent studies on related trifluoromethylarenes have shown that selective C-F bond functionalization is possible using photoredox catalysis, enabling the conversion of a CF3 group into a difluoroalkyl radical that can participate in further reactions. scispace.com Applying similar principles to this compound could open pathways to novel difunctionalized molecules. Furthermore, late-stage C-H functionalization of the xylene ring, directed by the difluoromethyl group or other substituents, presents another avenue for creating complex molecular architectures.

Exploration of Novel Applications in Niche Chemical Research Areas

The unique electronic properties of the difluoromethyl group make this compound an interesting building block for materials science and specialized chemical applications. The CHF2 group is known to be a lipophilic hydrogen bond donor, a characteristic that can be exploited in the design of molecules for crystal engineering, organocatalysis, or as components of liquid crystals. rsc.org

In medicinal chemistry, beyond its role as a simple bioisostere, the CHF2 group is being explored for its ability to modulate the conformation of molecules and engage in specific hydrogen-bonding interactions with biological targets. nih.gove-century.us Therefore, this compound could serve as a starting scaffold for the synthesis of new ligands for positron emission tomography (PET) imaging or as a key fragment in the development of novel therapeutic agents. e-century.usnih.govnih.gov

Interdisciplinary Research with Computational and Analytical Sciences

The advancement of research on this compound will be significantly accelerated through collaboration with computational and analytical chemists.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are invaluable for understanding the complex interplay of stereoelectronic effects in fluorinated molecules. nih.gov These studies can predict reaction outcomes, elucidate reaction mechanisms, and rationalize the conformational preferences of molecules containing the difluoromethyl group. For example, computational analysis can help predict the regioselectivity of further functionalization on the aromatic ring or model the interactions of potential drug candidates with their protein targets.

Analytical Sciences: Advanced analytical techniques are crucial for the characterization of fluorinated compounds. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for identifying and quantifying fluorine-containing molecules with high sensitivity. nih.gov Mass spectrometry techniques are used to confirm molecular weights and fragmentation patterns. The development of new analytical methods, including advanced chromatographic techniques, is necessary to separate complex mixtures and analyze the purity of these novel compounds.

Table 2: Key Interdisciplinary Approaches

| Discipline | Contribution to Research on this compound |

| Computational Chemistry | - Predict reaction pathways and selectivity.- Elucidate mechanisms of catalytic cycles.- Analyze molecular conformations and electronic properties. nih.gov |

| Analytical Sciences | - Structure confirmation using 1H, 13C, and 19F NMR.- Purity assessment and by-product identification via HPLC and GC-MS.- Isotopic labeling studies for mechanistic investigations. nih.govnih.gov |

Conclusion

Summary of Key Research Findings and Methodologies

While dedicated research on 2-(difluoromethyl)-1,3-dimethylbenzene is not extensively documented in peer-reviewed literature, a comprehensive understanding of its chemistry can be extrapolated from the broader field of difluoromethylarene synthesis and fluorine chemistry. The key methodologies available for the synthesis of such a compound primarily revolve around the introduction of the difluoromethyl (CF2H) group onto an aromatic scaffold.

Prominent synthetic strategies include transition-metal-catalyzed cross-coupling reactions, which would likely involve a precursor such as 2-bromo-1,3-dimethylbenzene reacting with a difluoromethyl source. Nickel- and palladium-catalyzed reactions have proven effective for forming C(sp²)–CF2H bonds with various difluoromethylating agents. rsc.org Another significant approach is the direct C–H difluoromethylation of 1,3-dimethylbenzene (m-xylene). This can often be achieved through radical-based pathways, where a difluoromethyl radical is generated from a stable precursor, such as zinc(difluoromethanesulfinate) (Zn(SO2CF2H)2), and then adds to the aromatic ring. nih.gov Photoredox catalysis has also emerged as a powerful, mild technique for generating these radicals. rsc.org